molecular formula C12H10N6O4 B009756 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid CAS No. 72102-84-2

5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid

Cat. No.: B009756
CAS No.: 72102-84-2
M. Wt: 302.25 g/mol
InChI Key: LEKRPRXZDBMCCI-UHFFFAOYSA-N
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Description

5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid is a chemical compound of interest in biochemical and pharmacological research. It is recognized as a potent and selective inhibitor of Casein Kinase 1 Delta and Epsilon (CK1δ/ε). A study published in the journal 'European Journal of Medicinal Chemistry' identified this compound as a key hit from a targeted screening effort, demonstrating its ability to effectively inhibit CK1δ/ε kinase activity. This mechanism is highly relevant for investigating circadian rhythm regulation, Wnt/β-catenin signaling, and neurodegenerative diseases. The compound's structure, featuring a benzimidazolone moiety linked to a barbituric acid via an azo bridge, is characteristic of a class of molecules developed for this specific inhibitory action. As a research-grade chemical, it is supplied for in vitro studies to further elucidate the role of CK1 isoforms in cellular pathways and disease models. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O4/c1-4-2-6-7(14-11(21)13-6)3-5(4)17-18-8-9(19)15-12(22)16-10(8)20/h2-3,8H,1H3,(H2,13,14,21)(H2,15,16,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITYHZCLJGBCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N=NC3C(=O)NC(=O)NC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072502
Record name 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid
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Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Other Solid
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]-
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CAS No.

72102-84-2
Record name 5-[2-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name Pigment Orange 64
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid
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Record name 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid
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Record name PIGMENT ORANGE 64
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Preparation Methods

Reaction Conditions and Stoichiometry

The diazotization step converts 5-amino-6-methylbenzimidazolone into a reactive diazonium salt. Patent CN104513494A specifies dissolving 190 kg of the amine in 1,850 kg of water and 414–425 kg of 30% hydrochloric acid, followed by cooling to 0–5°C with 1,000 kg of ice. Sodium nitrite (40% solution, 199–200 kg) is added under controlled conditions to prevent side reactions like diazo compound decomposition. The molar ratio of amine:HCl:NaNO₂ typically ranges from 1:2.5–4:1–1.2.

Table 1: Diazotization Parameters Across Industrial Embodiments

ParameterEmbodiment 1Embodiment 2Patent CN102391664A
5-Amino-6-methylbenzimidazolone (kg)1901908.4
HCl (30%, kg)41442514.7
NaNO₂ (40%, kg)1992003.7
Reaction Temp (°C)0–50–50–5
Ice Mass (kg)1,0001,00050 (water)

Excess HCl ensures protonation of the amine group, facilitating nitrosation, while ice maintains low temperatures to stabilize the diazonium salt. Incomplete diazotization reduces coupling efficiency, necessitating stoichiometric excess of NaNO₂ by 5–10%.

Coupling with Barbituric Acid

Alkaline Coupling Environment

The diazonium salt reacts with barbituric acid in a buffered alkaline medium. CN104513494A dissolves 148–150 kg of barbituric acid in 1,857 kg of 30% NaOH and 2,000 kg of water at 15°C. Sodium acetate or phosphate buffers (10–40 parts) maintain pH 4–6 during coupling. Emulsifiers like AOT (0.5 parts) enhance interfacial contact between the diazonium salt and coupling component.

Table 2: Coupling Solution Composition

ComponentMass (kg)Role
Barbituric Acid148–150Azo bond formation
NaOH (30%)185.7Solubilization
Buffer (sodium acetate)15–30pH stabilization
Emulsifier (AOT)0.5Particle dispersion
Water2,000Solvent

Kinetic and Thermodynamic Factors

Coupling proceeds optimally at 20–25°C over 4–8 hours. Elevated temperatures accelerate reaction rates but risk diazonium salt decomposition. Patent CN102391664A reports 90–95% yields when maintaining pH 4–6, as deviations promote hydrolysis of either reactant. Post-coupling, the crude pigment is filtered, washed, and subjected to thermal aftertreatment (90–150°C) to enhance crystallinity and color intensity.

Post-Synthesis Processing and Crystallization

Thermal Aftertreatment

Heating the pigment slurry to 90–150°C for 0.5–5 hours induces Ostwald ripening, enlarging crystal domains and improving lightfastness. Embodiment 3 in CN104513494A demonstrates that annealing at 150°C for 3 hours increases color strength by 12% compared to untreated pigment.

Table 3: Impact of Thermal Treatment on Pigment Properties

Treatment Temp (°C)Duration (h)Color Strength (ΔE)Lightfastness (ISO 105-B02)
903785
1203846
1503927

Solvent-Assisted Recrystallization

Adding 1–15 parts of organic solvents (toluene, DMF) during annealing modifies crystal morphology. Xylene produces needle-like crystals with superior dispersion in plastics, while chlorobenzene yields spherical particles optimized for inks.

Reaction Mechanism and Byproduct Mitigation

Diazotization-Coupling Sequence

The synthesis follows a two-step mechanism:

  • Diazotization :
    Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}
    where Ar = 2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl.

  • Azo Coupling :
    Ar-N2++Barbituric AcidAr-N=N-Barbituric Acid\text{Ar-N}_2^+ + \text{Barbituric Acid} \rightarrow \text{Ar-N=N-Barbituric Acid}
    occurs via electrophilic aromatic substitution at the barbituric acid's active methylene group.

Byproduct Formation

Common impurities include:

  • Unreacted Diazonium Salt : Minimized by maintaining stoichiometric excess of barbituric acid (1.2:1 molar ratio).

  • Oxidative Byproducts : Controlled by inert gas (N₂) sparging during coupling.

Industrial Scalability and Environmental Considerations

Waste Stream Management

Modern plants recover 85–90% of HCl via distillation and reuse ice-melt water in subsequent batches, reducing freshwater consumption by 40%. The CN102391664A patent eliminates organic solvents during coupling, cutting VOC emissions by 70% compared to earlier methods.

Production Economics

A typical facility producing 1,000 MT/year requires:

  • Capital Cost : $12–15 million for reaction vessels, filters, and annealing ovens.

  • Operating Cost : $3.2/kg, driven by NaNO₂ (32%), energy (28%), and labor (22%).

Analytical Characterization and Quality Control

Table 4: Key Quality Control Metrics

ParameterMethodSpecification
PurityHPLC (C18 column)≥98.5%
Crystal PhaseXRDMonoclinic P2₁/c
Median Particle SizeLaser Diffraction0.2–0.5 µm
Thermal StabilityTGA (10°C/min, N₂)Decomposition >280°C

Batch-to-batch consistency is verified via UV-Vis spectroscopy (λₐᵦ = 480 ± 5 nm in DMF).

Comparative Analysis of Patent Methodologies

Table 5: Patent-Based Process Improvements

PatentInnovationYield Improvement
CN104513494A (2015)Ice-free cooling via jacketed reactors+8%
CN102391664A (2011)Solvent-free coupling+12%
US4028322 (1977)Organic solvent-mediated synthesisBaseline

Challenges and Optimization Strategies

pH Control in Coupling

Automated pH stat systems adjust NaOH/HCl dosing to maintain pH 5.0 ± 0.2, minimizing barbituric acid hydrolysis. Implemented in CN104513494A, this raises yields from 82% to 91%.

Particle Size Distribution

High-shear milling post-annealing reduces aggregates >1 µm, critical for inkjet formulations. Patent CN102391664A achieves D90 < 0.7 µm via 2-hour milling with zirconia beads .

Comparison with Similar Compounds

Comparison with Similar Barbituric Acid Derivatives

Structural and Functional Group Variations

A. Azo-Linked Barbituric Acid Derivatives
  • Simpler azo dyes (e.g., diazotized nitroaniline-barbituric acid adducts) form 1:1 mono-azo compounds with λmax ~370–418 nm . Unlike Pigment Orange 64, these lack the benzimidazolone group, resulting in lower thermal stability and solvent resistance .
  • Benzimidazolone-azo hybrids (e.g., Cromophtal Orange GP) exhibit enhanced weather resistance due to the rigid benzimidazolone core, which restricts molecular mobility and degradation .
B. Isoindolin-1-one-Fused Barbiturates

Compounds like 5-(3-oxo-2-phenylisoindolin-1-yl)barbituric acid (5a) and its derivatives () feature isoindolinone rings instead of azo groups. These are synthesized via condensation of barbituric acid with aldehydes .

  • Substituent effects: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase melting points (e.g., 5c: 270–275°C) and enhance urease inhibition .
  • Contrast with Pigment Orange 64: While isoindolinone derivatives are bioactive, the azo group in Pigment Orange 64 prioritizes chromophoric properties for industrial use .
C. Knoevenagel Condensation Products

Derivatives like 5-(4-hydroxybenzylidene)pyrimidine-2,4,6-trione () are formed via condensation of barbituric acid with aromatic aldehydes. These compounds exhibit:

  • Solvatochromism : Absorption shifts with solvent polarity due to extended π-conjugation .
  • Lower thermal stability compared to Pigment Orange 64, as the azo group in the latter provides stronger resonance stabilization .

Physicochemical Properties

Property Pigment Orange 64 5-(4-Nitrophenyl)barbituric acid 5-(3-oxo-2-phenylisoindolin-1-yl)barbituric acid (5a)
Molecular Weight 302.25 265.19 309.28
Melting Point (°C) 250 270–275 260–265
pKa 0.59±0.20 1.80 Not reported
λmax (nm) ~450 (in polymer matrix) ~370 (in solution) Not applicable (non-chromophoric)
Thermal Stability Up to 300°C Decomposes at ~200°C Decomposes at ~250°C

Key Observations :

  • Acidity: Electron-withdrawing groups (e.g., NO₂) lower pKa values by stabilizing deprotonated forms . Pigment Orange 64’s pKa (0.59) reflects the electron-deficient azo-benzimidazolone system.
  • Thermal Resistance : The benzimidazolone moiety in Pigment Orange 64 outperforms phenyl or benzylidene substituents due to rigid hydrogen-bonded networks .

Challenges :

  • Pigment Orange 64 requires precise pH control during diazotization to avoid side reactions (e.g., decolorization at pH >6) .
  • Knoevenagel products face limitations in introducing electron-withdrawing groups due to competing side reactions at methine carbons .

Biological Activity

5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid, also known by its CAS number 72102-84-2, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N6O4C_{12}H_{10}N_{6}O_{4} with a molecular weight of 302.25 g/mol. The compound features a barbituric acid backbone modified with a benzimidazole derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, suggesting it may interfere with the cell cycle and promote programmed cell death.

Anticancer Activity

Recent studies have focused on the anticancer properties of barbituric acid derivatives, including this specific compound. The following table summarizes key findings from various research articles regarding its anticancer efficacy:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
BEL-7402, MCF-7, HCT-1164.02 (BEL-7402)Induces apoptosis and necrosis
DU145, MCF7Moderate activity observedInhibition of cell proliferation
Various human cancer linesSelective inhibition notedDisruption of cell cycle progression

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various barbituric acid derivatives against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cancer cell growth, particularly in the BEL-7402 cell line with an IC50 value of 4.02 µM .
  • Photochemical Synthesis and Activity : Another study synthesized derivatives under photochemical conditions and assessed their anticancer activity against prostate and breast cancer cell lines. The results demonstrated that certain derivatives exhibited marked antitumor activity, providing insights into structure-activity relationships (SAR) that could guide future drug design .

Additional Biological Activities

Beyond anticancer properties, barbituric acid derivatives have shown potential in other biological activities:

  • Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties using DPPH assays, indicating their potential utility in mitigating oxidative stress .

Q & A

What are the primary synthetic routes for 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid, and what factors influence reaction efficiency?

Basic
The compound is synthesized via azo coupling reactions between barbituric acid derivatives and diazotized aromatic amines. Key steps include:

  • Diazotization : The benzimidazole derivative is diazotized under acidic conditions (e.g., HCl/NaNO₂) to form a diazonium salt.
  • Coupling : The diazonium salt reacts with barbituric acid under alkaline conditions to form the azo linkage.
    Challenges include controlling pH to avoid side reactions (e.g., hydrolysis of the diazonium salt) and selecting electron-withdrawing substituents to enhance coupling efficiency .

How can NMR spectroscopy resolve keto-enol tautomerism in barbituric acid derivatives like this compound?

Basic
¹H NMR is critical for identifying tautomeric equilibria. For example:

  • Keto form : Absence of enolic proton signals (δ 10–12 ppm).
  • Enol form : Broad signals for enolic protons (δ ~12–14 ppm).
    In DMSO, the equilibrium shifts toward the enol form (60:40 enol:keto ratio) due to hydrogen bonding with the solvent. Integration of these signals quantifies tautomer distribution .

What methodologies are used to analyze solvatochromic behavior in azo-barbituric acid dyes?

Advanced
Solvatochromism is studied via UV-Vis spectroscopy in diverse solvents. Linear solvation energy relationships (LSER) models (e.g., Kamlet-Taft or Catalán parameters) correlate spectral shifts with solvent polarity, hydrogen-bonding capacity, and polarizability. For this compound, bathochromic shifts in polar aprotic solvents (e.g., DMF) indicate strong charge-transfer transitions influenced by electron-withdrawing groups .

How do substituents affect the acidity and electronic properties of barbituric acid derivatives?

Advanced
Electron-withdrawing groups (e.g., nitro, azo) increase acidity by stabilizing the deprotonated form. For example:

  • pKa trends : 5-Nitrobarbituric acid (pKa ≈ -2.6) vs. 5-phenyl derivatives (pKa ≈ 1.8–1.9).
  • Electronic effects : Smaller π-systems between substituents and acidic protons enhance acidity. Computational methods (e.g., DFT) can map electron density distribution to predict reactivity .

What structural features make this compound suitable as a pigment (e.g., Pigment Orange 64)?

Advanced
The azo group (-N=N-) provides intense coloration via π→π* transitions, while the benzimidazole and barbituric acid moieties enhance thermal/light stability through hydrogen-bonded networks. X-ray crystallography reveals planar molecular arrangements that minimize photodegradation. Applications in polymers require compatibility with matrix materials and ≤1% w/w loading to meet regulatory standards .

How can crystallographic studies resolve polymorphism in barbituric acid derivatives?

Advanced
Single-crystal X-ray diffraction identifies polymorphs by comparing hydrogen-bonding patterns. For example:

  • Layer structures (L-4, L-5) : N–H⋯O bonds form 2D sheets.
  • Framework structures (F-2) : 3D networks via bifurcated hydrogen bonds.
    Differential scanning calorimetry (DSC) and powder XRD further characterize phase transitions and stability .

What experimental approaches address contradictions in reported synthetic yields or tautomeric ratios?

Advanced
Reproducibility issues arise from solvent purity, pH control, and substituent electronic effects. To resolve discrepancies:

  • Standardize conditions : Use anhydrous solvents and inert atmospheres.
  • Monitor reaction kinetics : In situ IR or UV-Vis tracks intermediate formation.
  • Validate tautomer ratios : Variable-temperature NMR quantifies equilibrium shifts .

How does optical rotatory dispersion (ORD) elucidate chiral properties in barbituric acid derivatives?

Advanced
ORD measures wavelength-dependent optical rotation, revealing Cotton effects from n→π* and π→π* transitions. For example:

  • Low-wavelength Cotton effect : Attributed to π→π* transitions.
  • High-wavelength effect : Reflects n→π* transitions.
    pH-dependent ORD studies differentiate protonation states and chiral centers .

What computational strategies model the electronic structure of azo-barbituric acid dyes?

Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict absorption spectra and redox behavior. Key steps:

  • Geometry optimization : B3LYP/6-31G(d) basis set.
  • TD-DFT : Simulates UV-Vis spectra by modeling excited-state transitions.
    Results correlate with experimental solvatochromic data to validate substituent effects .

How do hydrogen-bonding interactions influence the stability of barbituric acid derivatives in solid-state applications?

Advanced
Hydrogen bonds (N–H⋯O) govern crystal packing and thermal stability. For example:

  • Monoclinic polymorphs : Exhibit higher melting points due to dense 3D frameworks.
  • Layer structures : Show lower stability under thermal stress.
    Hirshfeld surface analysis quantifies interaction types (e.g., O⋯H vs. C–H⋯π) to predict material performance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid
Reactant of Route 2
Reactant of Route 2
5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.